molecular formula C38H50N4O8S2 B12040943 5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid CAS No. 21528-59-6

5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid

Cat. No.: B12040943
CAS No.: 21528-59-6
M. Wt: 755.0 g/mol
InChI Key: ULTXWIVRRSDWDO-UHFFFAOYSA-N
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Description

5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid is a complex organic compound with a molecular formula of C38H50N4O8S2 and a molecular weight of 754.972 g/mol . This compound is known for its unique structure, which includes a heptadecyl chain, a phenoxy group, and a sulfonic acid group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid involves multiple stepsThe final step involves the sulfonation of the phenyl ring to introduce the sulfonic acid group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group allows it to interact with proteins and enzymes, potentially inhibiting their activity. The azo group can undergo reduction to form amines, which may further interact with cellular components .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

21528-59-6

Molecular Formula

C38H50N4O8S2

Molecular Weight

755.0 g/mol

IUPAC Name

5-[3-heptadecyl-5-oxo-4-[(4-sulfophenyl)diazenyl]-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C38H50N4O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34-37(40-39-30-23-26-33(27-24-30)51(44,45)46)38(43)42(41-34)31-25-28-35(36(29-31)52(47,48)49)50-32-20-17-16-18-21-32/h16-18,20-21,23-29,37H,2-15,19,22H2,1H3,(H,44,45,46)(H,47,48,49)

InChI Key

ULTXWIVRRSDWDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O

Origin of Product

United States

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